3',5'-Difluoroacetophenone oxime
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Overview
Description
3',5'-Difluoroacetophenone oxime is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Properties
The first Re(I)-carbonyl compound of di-2-pyridyl ketone.oxime (dpk.oxime), fac-Re(CO)3(dpk.oxime)Cl, exhibits rich spectroscopic and electrochemical properties. The oxime moiety acts as an electron sink/reservoir, with its first reduction potential in non-aqueous media being solvent-dependent and controlled by the proton accepting ability of the solvent. This suggests potential applications in electrochemical studies and materials science (Bakir, 1999).
Stability Constants and Inductive Effects
Research on methyl-substituted ortho-hydroxy acetophenones and their oximes, including 3',5'-difluoroacetophenone oxime, has been conducted to understand their proton-ligand stability constants. This study contributes to the understanding of inductive effects and intramolecular hydrogen bonding strength in these compounds, useful in coordination chemistry and complex formation studies (Patel & Patel, 1972).
Antimicrobial Activity
A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, similar in structure to this compound, showed significant in vitro antibacterial and antifungal activities. This indicates the potential of difluoroacetophenone oxime derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Acid-Induced Reactions
The study of 3-(2-Acetylphenyl)sydnone oxime, structurally related to this compound, under acid conditions leads to insights into cyclization reactions and the behavior of oxime compounds in different chemical environments. This knowledge is crucial for synthetic chemistry applications (Saljoughian & Turnbull, 1988).
Beckmann Rearrangement Catalysis
Research on the Beckmann rearrangement of benzophenone oximes, which are similar to this compound, has been conducted. This process, catalyzed by specific compounds, transforms oximes into amides, indicating potential for synthetic transformations in organic chemistry (Arisawa & Yamaguchi, 2001).
Copper Extraction from Acidic Solutions
Studies on the extraction of copper using various acetophenone oximes, including compounds structurally related to this compound, have been conducted. These findings are significant for understanding the metal extraction and recovery processes in industrial applications (Szymanowski et al., 1983).
Synthesis and Biological Activity
Research on the synthesis and potential biological activities of various oxime compounds, including those structurally related to this compound, contributes to the development of new compounds with potential therapeutic applications (Puntel et al., 2008).
Safety and Hazards
3’,5’-Difluoroacetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Mode of Action
The mode of action of 3’,5’-Difluoroacetophenone oxime involves a series of chemical reactions. The compound is likely to undergo the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Biochemical Pathways
The compound’s potential to undergo the beckmann rearrangement suggests it may influence pathways involving amides or nitriles .
Result of Action
The compound’s potential to form amides or nitriles through the Beckmann rearrangement suggests it could have diverse effects depending on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,5’-Difluoroacetophenone oxime . For instance, the Beckmann rearrangement typically requires heat and an acidic environment .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3',5'-Difluoroacetophenone oxime can be achieved through a two-step reaction process. The first step involves the synthesis of 3',5'-Difluoroacetophenone, which is then converted to the oxime derivative in the second step.", "Starting Materials": [ "2,4-difluoroacetophenone", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3',5'-Difluoroacetophenone", "a. Dissolve 2,4-difluoroacetophenone in ethanol", "b. Add sodium hydroxide to the solution and stir for 30 minutes", "c. Filter the solution and wash the precipitate with water", "d. Dry the product to obtain 3',5'-Difluoroacetophenone", "Step 2: Conversion of 3',5'-Difluoroacetophenone to oxime derivative", "a. Dissolve 3',5'-Difluoroacetophenone in ethanol", "b. Add hydroxylamine hydrochloride to the solution and stir for 2 hours", "c. Filter the solution and wash the precipitate with water", "d. Dry the product to obtain 3',5'-Difluoroacetophenone oxime" ] } | |
CAS No. |
149773-89-7 |
Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
(NZ)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5- |
InChI Key |
OLANPVRYDYBVJT-WZUFQYTHSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC(=C1)F)F |
SMILES |
CC(=NO)C1=CC(=CC(=C1)F)F |
Canonical SMILES |
CC(=NO)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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